molecular formula C17H18F3NO B3861731 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine

2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine

Cat. No. B3861731
M. Wt: 309.33 g/mol
InChI Key: QGAQBUGDIXAVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine, also known as O-4310, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is found in the brain and other tissues. Sigma-1 receptors have been implicated in a variety of physiological processes, including pain perception, mood regulation, and drug addiction. As such, there is significant interest in understanding the effects of O-4310 on these processes.

Mechanism of Action

2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine is a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are located in the endoplasmic reticulum of cells and have been implicated in a variety of physiological processes. The exact mechanism of action of 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine is not fully understood, but it is thought to modulate the activity of sigma-1 receptors in the brain and other tissues.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-addictive effects, 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine in lab experiments is that it is a selective antagonist of the sigma-1 receptor, which allows for more precise manipulation of this target. Additionally, 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been shown to have relatively low toxicity in animal models. One limitation of using 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine is that it is not currently approved for human use, which limits its potential clinical applications.

Future Directions

There are several potential future directions for research on 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine. One area of interest is in the study of the role of sigma-1 receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine may have potential applications in the treatment of chronic pain and mood disorders. Further research is needed to fully understand the potential uses of 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine in scientific research.

Scientific Research Applications

2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been studied extensively for its potential use in scientific research. One area of interest is in the study of pain perception. Sigma-1 receptors have been implicated in the modulation of pain, and 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been shown to have analgesic effects in animal models. Additionally, 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been studied for its potential use in the treatment of drug addiction. Sigma-1 receptors have been shown to play a role in the development of drug dependence, and 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

2-(3-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-22-16-7-3-4-13(11-16)8-9-21-12-14-5-2-6-15(10-14)17(18,19)20/h2-7,10-11,21H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAQBUGDIXAVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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